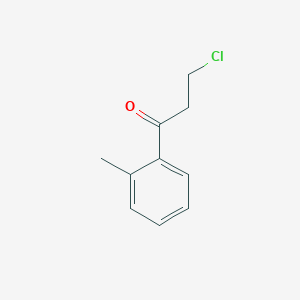

3-Chloro-1-(2-methylphenyl)-1-oxopropane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3-Chloro-1-(2-methylphenyl)-1-oxopropane" is not directly mentioned in the provided papers. However, the papers discuss various chlorinated organic compounds, their synthesis, and properties, which can provide insights into the analysis of similar compounds. The papers cover a range of topics from the synthesis of chlorinated naphthalene derivatives to the antimicrobial properties of chlorinated propanes .

Synthesis Analysis

The synthesis of chlorinated organic compounds is well-documented in the provided papers. For instance, paper describes a gram-scale synthesis of a chlorinated naphthalene derivative through a three-step reaction sequence involving stereoselective dichlorocarbene addition, PhLi addition, and a SnCl4-mediated benzannulation. Similarly, paper discusses the synthesis of a series of chlorinated propanes, which could provide a basis for understanding the synthesis of "3-Chloro-1-(2-methylphenyl)-1-oxopropane."

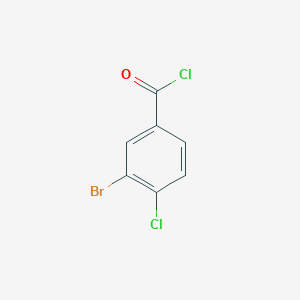

Molecular Structure Analysis

The molecular structure of chlorinated compounds is crucial for understanding their reactivity and properties. Paper provides an example of a chlorinated compound whose structure was elucidated using NMR, HRMS, and X-ray crystallography, revealing intermolecular hydrogen bonds and weak intermolecular interactions. These techniques could be applied to analyze the molecular structure of "3-Chloro-1-(2-methylphenyl)-1-oxopropane."

Chemical Reactions Analysis

Chlorinated compounds often participate in a variety of chemical reactions due to the reactivity of the chlorine atom. Paper discusses the reactivity of alkyl 2-chloro-2-cyclopropylideneacetates in Michael additions, dienophile reactions, and more. Paper describes the reactions of methyl 2-chloro-2-cyclopropylidenacetate with bidentate nucleophiles to form spirocyclopropane anellated heterocycles. These examples can shed light on the potential reactivity of "3-Chloro-1-(2-methylphenyl)-1-oxopropane" in various chemical contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated compounds are influenced by their molecular structure and substituents. Paper details a method for determining 3-chloropropane-1,2-diol in liquid hydrolysed vegetable proteins, which could be relevant for the analysis of related chlorinated propanes. Paper evaluates the antimicrobial properties of chlorinated propanes, suggesting that "3-Chloro-1-(2-methylphenyl)-1-oxopropane" could also possess such properties.

Aplicaciones Científicas De Investigación

Chemical Reactions and Synthesis

- 3-Chloro-1-(2-methylphenyl)-1-oxopropane is involved in chemical reactions such as insertion into phenylcyclopropane rings. This process can result in the formation of compounds like cis- and trans-1-diisopropylamino-2-phenyl-phosphetane-1-oxide (Huang, Wang, Liu, & He, 1999).

- It also plays a role in the synthesis of chlorinated compounds with antimicrobial properties, such as 2-chloro-1-aryl-2-methyl-3-chloropropanes (Gorbovoi, Tulaidan, Grishchuk, Klimnyuk, & Pokryshko, 2008).

Molecular Studies and Structural Analysis

- Molecular structure studies, such as X-ray crystallography, are facilitated by the use of 3-Chloro-1-(2-methylphenyl)-1-oxopropane derivatives, providing insights into the configurations and stereochemistry of complex molecules (Huang et al., 1999).

Analysis in Food Science

- In food science, derivatives of 3-Chloro-1-(2-methylphenyl)-1-oxopropane are used to study contaminants like 3-chloropropane-1,2-diol in various food products (Plantinga, Toorn, & Stegen, 1991).

Pharmacological Research

- Although excluded from drug use and dosage, derivatives of this chemical are important in pharmacological research, particularly in the synthesis of compounds with potential medicinal properties.

Atmospheric and Environmental Studies

- Studies involving atmospheric oxidation of chlorinated alkenes, which can include derivatives of 3-Chloro-1-(2-methylphenyl)-1-oxopropane, contribute to understanding the environmental impact and behavior of these compounds (Zhang et al., 2017).

Mecanismo De Acción

- In an SN2-type mechanism, a nucleophile attacks the benzylic carbon while electrons shift to form a bromide anion as a relatively stable leaving group .

- The compound may also participate in free radical reactions, especially with hydroxyl radicals (OH·) in the troposphere .

Mode of Action

Biochemical Pathways

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-chloro-1-(2-methylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-8-4-2-3-5-9(8)10(12)6-7-11/h2-5H,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVHBMGLNQYHPBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70609004 |

Source

|

| Record name | 3-Chloro-1-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898785-08-5 |

Source

|

| Record name | 3-Chloro-1-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.